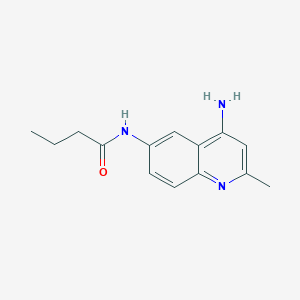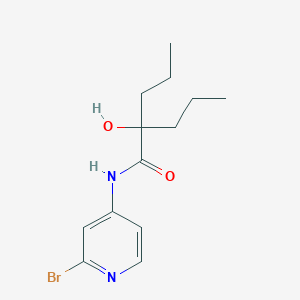
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide is a compound that belongs to the class of amides It features a bromopyridine moiety, which is known for its significant biological and therapeutic value
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide typically involves the reaction of 2-bromopyridine with appropriate reagents to introduce the amide functionality. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the reaction conditions and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide has several scientific research applications:
Medicine: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide involves its interaction with specific molecular targets and pathways. For instance, docking studies suggest that similar compounds may bind to protein pockets, influencing their biological activity . The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit varied medicinal applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have significant biological properties.
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide is unique due to its specific structural features, such as the presence of both a bromopyridine moiety and a hydroxypropylpentanamide group. This combination of functional groups may confer unique biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H19BrN2O2 |
|---|---|
Molekulargewicht |
315.21 g/mol |
IUPAC-Name |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-3-6-13(18,7-4-2)12(17)16-10-5-8-15-11(14)9-10/h5,8-9,18H,3-4,6-7H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
VAJJIWPFEKPRSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(C(=O)NC1=CC(=NC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


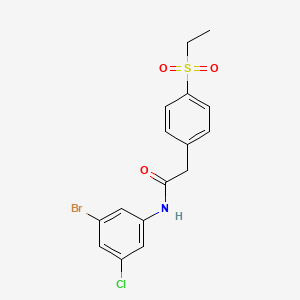
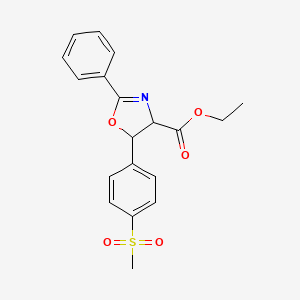

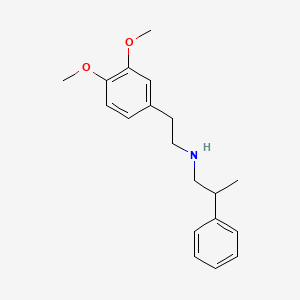
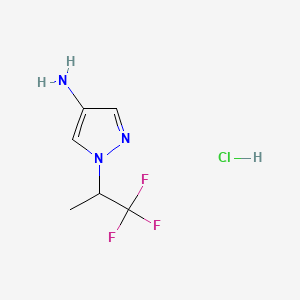

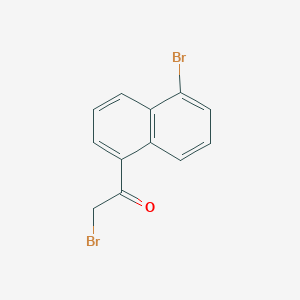
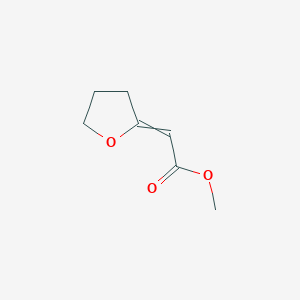
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
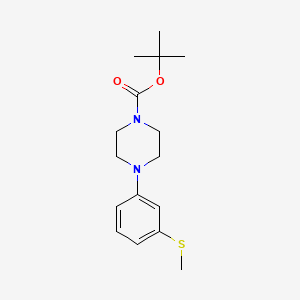
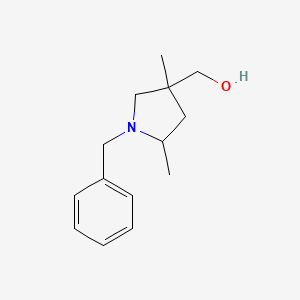
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
